Cas no 50-60-2 (Phentolamine)

Phentolamine structure
Nome del prodotto:Phentolamine
Phentolamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenol
- 2-((n-(m-hydroxyphenyl)-p-toluidino)methyl)-
- 2-((n-(m-hydroxyphenyl)-p-toluidino)methyl)-2-imidazolin
- 2-((n-(m-hydroxyphenyl)-p-toluidino)methyl)-2-imidazoline
- 2-(m-hydroxy-n-p-tolylanilinomethyl)-2-imidazoline
- 2-(n-(m-hydroxyphenyl)-p-toluidinomethyl)imidazoline
- 2-(n’-p-tolyl-n’-m-hydroxyphenylaminomethyl)-2-imidazoline
- 3-(((4,5-dihydro-1h-imidazol-2-yl)methyl)(4-methylphenyl)amino)-pheno
- c7337ciba
- 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
- PHENTOLAMINE INJ.
- Dibasin
- Fentolamin
- Fentolamina
- Phenotolamine
- Phentalamine
- Phentolamine mesylate
- Phentolaminum
- Regitin
- Regitine
- Rogitine
- 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol
- LS-104396
- NCGC00021804-10
- NCGC00016311-12
- HMS3402H17
- phentolamine
- 3-[[(4,5-dihydro-1h-imidazol-2-yl)methyl](4-methylphenyl)amino]phenol
- BRN 0272944
- Prestwick1_000230
- HSDB 3382
- C17H19N3O
- Phenol, 3-(((4,5-dihydro-1H-imidazol-2-yl)methyl)(4-methylphenyl)amino)-
- NCGC00016311-01
- BRD-K90333595-003-04-0
- 3-[N-(2-imidazolin-2-ylmethyl)-4-methyl-anilino]phenol;mesylic acid
- DTXSID4023462
- NCGC00016311-03
- Spectrum3_000788
- Rogitine (Salt/Mix)
- CCG-205062
- NCGC00016311-06
- NCGC00016311-04
- KBio2_000477
- NCGC00016311-17
- Phenol, 3-[[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino]-
- Phentolamine, methyl sulfonate
- IDI1_000807
- NCGC00016311-09
- 3-[4,5-dihydro-1H-imidazol-2-ylmethyl-(4-methylphenyl)amino]phenol;methanesulfonic acid
- Fentolamine
- 2-[N-(m-hydroxyphenyl)-p-toluidinomethyl]imidazoline
- NINDS_000807
- Prestwick0_000230
- HMS2235D17
- HMS2089E03
- NCGC00016311-33
- NCGC00021804-07
- NCGC00016311-05
- Fentolamina [INN-Spanish]
- SPBio_002200
- Spectrum5_001704
- NCGC00021804-08
- NCGC00016311-08
- EN300-51916
- NCGC00016311-07
- 3-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
- phentolamin-
- KBio1_000807
- KBioSS_000477
- DB00692
- Regitina
- BRD-K90333595-001-02-8
- Phentolaminum [INN-Latin]
- Phentolamin
- Prestwick3_000230
- cid_5775
- AKOS004119917
- SBI-0050955.P004
- Regityn
- PHENTOLAMINE [WHO-DD]
- Regitipe
- Tox21_110364
- AB00053768_30
- PHENTOLAMINE [VANDF]
- Z468598HBV
- SMP1_000236
- 5-25-09-00365 (Beilstein Handbook Reference)
- FT-0603219
- C 7337 Ciba
- HY-12717
- DivK1c_000807
- KBioGR_001338
- GTPL502
- Spectrum_000077
- Prestwick2_000230
- m-[N-(2-Imidazolin-2-ylmethyl)-p-toluidino]phenol
- NCGC00016311-19
- KBio2_005613
- HMS3372H21
- STK802099
- 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methyl-anilino]phenol; methanesulfonic acid
- BPBio1_000307
- BSPBio_001435
- 2-Imidazoline, 2-((N-(m-hydroxyphenyl)-p-toluidino)methyl)-
- 50-60-2
- Phenol, m-(N-(2-imidazolin-2-ylmethyl)-p-toluidino)-
- Phentolamine mesylas
- BCBcMAP01_000014
- NCGC00016311-15
- 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol
- DTXCID703462
- D08362
- 3-((4,5-DIHYDRO-1H-IMIDAZOL-2-YLMETHYL)(4-METHYLPHENYL)AMINO)PHENOL
- BSPBio_002496
- NCGC00016311-14
- BDBM31046
- SCHEMBL5653
- phentol amine
- NCGC00021804-06
- SMR000058051
- Vasomax (TN)
- AB00053768_29
- SDCCGSBI-0050955.P005
- 3-[(4,5-Dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol #
- KBio2_003045
- A828197
- Z732246520
- CHEBI:8081
- C 7337
- NCGC00016311-13
- HMS1989H17
- UNII-Z468598HBV
- W-105944
- Phentolamine (INN)
- cid_91430
- C-7337
- Q420360
- Tox21_110364_1
- KBio3_001716
- CS-0012293
- NCGC00016311-11
- CHEMBL597
- Phentolamine [INN:BAN]
- NCGC00016311-10
- NCGC00016311-02
- L001116
- PHENTOLAMINE [INN]
- CAS-50-60-2
- AB00053768-28
- 3-[4,5-dihydro-1H-imidazol-2-ylmethyl-(4-methylphenyl)amino]phenol
- PHENTOLAMINE [HSDB]
- PHENTOLAMINE [MI]
- NCGC00016311-16
- MLS001201741
- BSPBio_000279
- Lopac0_000982
- D01JUF
- EINECS 200-053-1
- Opera_ID_116
- 2-(N'-p-Tolyl-N'-m-hydroxyphenylaminomethyl)-2-imidazoline
- BBL010978
- 2-[N-(3-Hydroxyphenyl)-p-toluidinomethyl]-2-imidazolidine
- 3-[N-(2-imidazolin-2-ylmethyl)-4-methyl-anilino]phenol;hydrochloride
- NCGC00021804-09
- HMS1791H17
- MLS000040874
- CAS-73-05-2
- Spectrum4_000899
- V03AB36
- Ryzumvi (opthalmic solution)
- Phentolaminum (INN-Latin)
- Fentolamina (INN-Spanish)
- NS00007720
- 2-(N-p'-Tolyl-N-(m'-hydroxyphenyl)aminomethyl)imidazoline
- C04AB01
- 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid
- DB-050268
- BRD-K90333595-066-16-1
- BRD-K90333595-066-17-9
- BRD-K90333595-003-22-2
- BRD-K90333595-003-21-4
- G78138
- HY-12717R
- Phentolamine (Standard)
- FP37047
- 200-053-1
- Phentolamine
-
- Inchi: 1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19)
- Chiave InChI: MRBDMNSDAVCSSF-UHFFFAOYSA-N
- Sorrisi: CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O
Proprietà calcolate
- Massa esatta: 281.15300
- Massa monoisotopica: 281.152812238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 363
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 47.9Ų
- Conta Tautomer: 3
- Carica superficiale: 0
- XLogP3: 2.6
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca
- Densità: 1.422?g/mL?at 25?°C(lit.)
- Punto di fusione: 177 - 178oC
- Punto di ebollizione: 62?°C20?mm Hg(lit.)
- Punto di infiammabilità: 158?°F
- Indice di rifrazione: n20/D 1.489(lit.)
- PSA: 47.86000
- LogP: 2.60480
- Pressione di vapore: 1.16E-10mmHg at 25°C
Phentolamine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 3264 8/PG 2
- WGK Germania:3
- Istruzioni di sicurezza: S26-S36/37/39-S45-S8-S25
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:8
- Frasi di rischio:R14-R34-R37
- Gruppo di imballaggio:II
- Gruppo di imballaggio:II
- Livello di pericolo:8
Phentolamine Dati doganali
- CODICE SA:2933290090
- Dati doganali:
Codice doganale cinese:
2933290090Panoramica:
2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Phentolamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P302563-50mg |
Phentolamine |
50-60-2 | 50mg |
$ 155.00 | 2023-09-06 | ||
Enamine | EN300-51916-10.0g |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 95.0% | 10.0g |
$290.0 | 2025-03-21 | |
Enamine | EN300-51916-1.0g |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 95.0% | 1.0g |
$61.0 | 2025-03-21 | |
Enamine | EN300-51916-50.0g |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 95.0% | 50.0g |
$736.0 | 2025-03-21 | |
Enamine | EN300-51916-0.05g |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 95.0% | 0.05g |
$51.0 | 2025-03-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8348-5mg |
Phentolamine |
50-60-2 | 100% | 5mg |
¥ 287 | 2023-09-07 | |
A2B Chem LLC | AV41396-5g |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 100 | 5g |
$1080.00 | 2023-12-30 | |
A2B Chem LLC | AV41396-100mg |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 98% | 100mg |
$198.00 | 2024-04-19 | |
A2B Chem LLC | AV41396-1g |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 100 | 1g |
$315.00 | 2023-12-30 | |
A2B Chem LLC | AV41396-10g |
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol |
50-60-2 | 100 | 10g |
$1698.00 | 2023-12-30 |
Phentolamine Letteratura correlata
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
2. Catalytic oligomerisation of butadiene using catalysts derived directly from metal atoms or di(η-arene)titanium compoundsVagif M. Akhmedov,Martin T. Anthony,Malcolm L. H. Green,Dennis Young J. Chem. Soc. Dalton Trans. 1975 1412
-
3. The purinosome, a multi-protein complex involved in the de novo biosynthesis of purines in humansHong Zhao,Jarrod B. French,Ye Fang,Stephen J. Benkovic Chem. Commun. 2013 49 4444
-
Jian Zhang,Min Song,Yun-Lin Ao,Yong Li,Xue-Yi Zou,Jie Xu,Ying Wang,Dong-Mei Zhang,Xiao-Qi Zhang,Wen-Cai Ye Org. Chem. Front. 2020 7 3468
-
Jing Wang,Qian Li,Lingjian Yang,Yajun Zhang,Jie Yu,Xinfeng Zhao,Jianbin Zheng,Youyi Zhang,Xiaohui Zheng Anal. Methods 2015 7 3340
50-60-2 (Phentolamine) Prodotti correlati
- 253688-62-9(HYDROXY DESMETHYL BOSENTAN)
- 342594-69-8(3-3-(benzyloxy)-4-methoxyphenyl-2-cyanoprop-2-enamide)
- 387824-63-7(4-Chloro-3-(trifluoromethyl)pyridine)
- 2229497-66-7(3-amino-2-(3-fluoro-4-methylphenyl)propan-1-ol)
- 2092465-86-4(2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one)
- 899917-82-9(1-(4-methoxybenzoyl)-3-phenyl-1,4-diazaspiro4.6undec-3-ene-2-thione)
- 2171180-61-1((3R)-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid)
- 156-57-0(Cysteamine hydrochloride)
- 1324679-76-6(3-(thiophen-2-yl)-5-{1-2-(trifluoromethyl)benzoylazetidin-3-yl}-1,2,4-oxadiazole)
- 1823987-21-8(2-(3-Ethoxy-4-hydroxyphenyl)butanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:50-60-2)Phentolamine

Purezza:99%/99%/99%
Quantità:50mg/100mg/250mg
Prezzo ($):155.0/264.0/514.0